amine](/img/structure/B13311283.png)
[(4-Bromothiophen-2-yl)methyl](2-methylbutan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromothiophen-2-yl)methylamine is an organic compound that features a brominated thiophene ring attached to a methylated butylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by a series of substitution reactions. The process begins with the bromination of thiophene to form 4-bromothiophene. This intermediate is then subjected to a nucleophilic substitution reaction with a suitable amine, such as 2-methylbutan-2-ylamine, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of (4-Bromothiophen-2-yl)methylamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the brominated thiophene ring to a thiophene ring without the bromine substituent.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiolate under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (4-Bromothiophen-2-yl)methylamine can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.
Scientific Research Applications
(4-Bromothiophen-2-yl)methylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and as a potential ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism by which (4-Bromothiophen-2-yl)methylamine exerts its effects involves interactions with specific molecular targets. The brominated thiophene ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions influence the compound’s binding affinity and specificity, making it a valuable tool in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromothiophen-2-yl)methylamine
- (5-Bromothiophen-2-yl)methylamine
- (4-Bromothiophen-2-yl)methylamine
Uniqueness
(4-Bromothiophen-2-yl)methylamine is unique due to its specific substitution pattern and the presence of a bulky butylamine group. This structural feature imparts distinct physicochemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H16BrNS |
|---|---|
Molecular Weight |
262.21 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C10H16BrNS/c1-4-10(2,3)12-6-9-5-8(11)7-13-9/h5,7,12H,4,6H2,1-3H3 |
InChI Key |
ODKFMEGWIULLLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC(=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



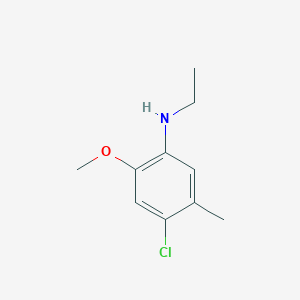
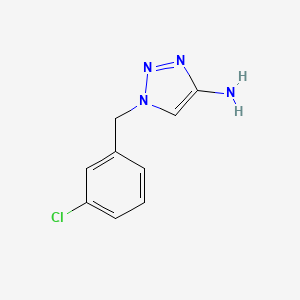
![2-[(2-Methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13311225.png)
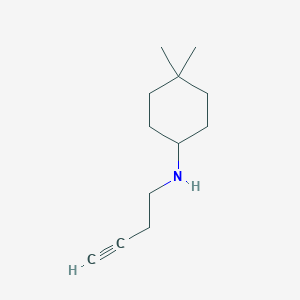


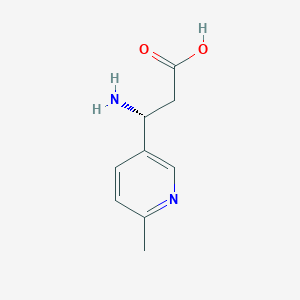
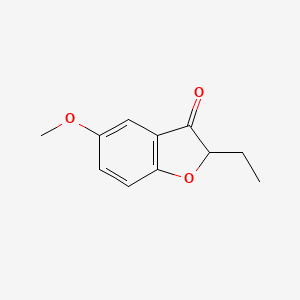
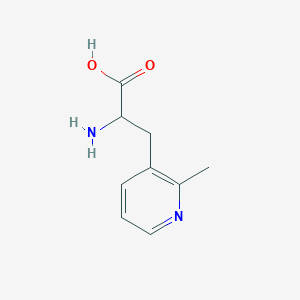
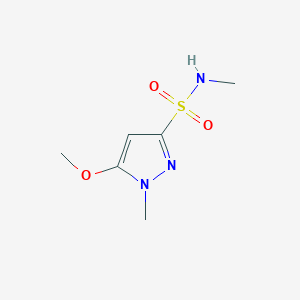


![1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13311281.png)
